

# Cross-Validation of C12-iE-DAP Effects with Genetic Models: A Comparative Guide

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## Compound of Interest

Compound Name: C12-iE-DAP

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This guide provides an objective comparison of the biological effects of **C12-iE-DAP**, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), and cross-validates its mechanism of action using genetic models. Experimental data, detailed protocols, and pathway visualizations are presented to support the specific and potent activity of **C12-iE-DAP** through the NOD1 signaling cascade.

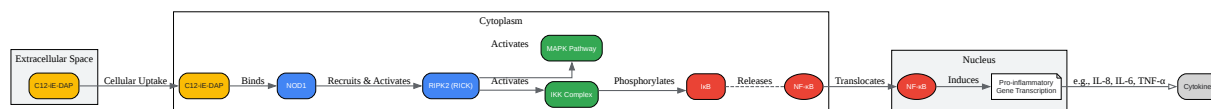
## Introduction to C12-iE-DAP

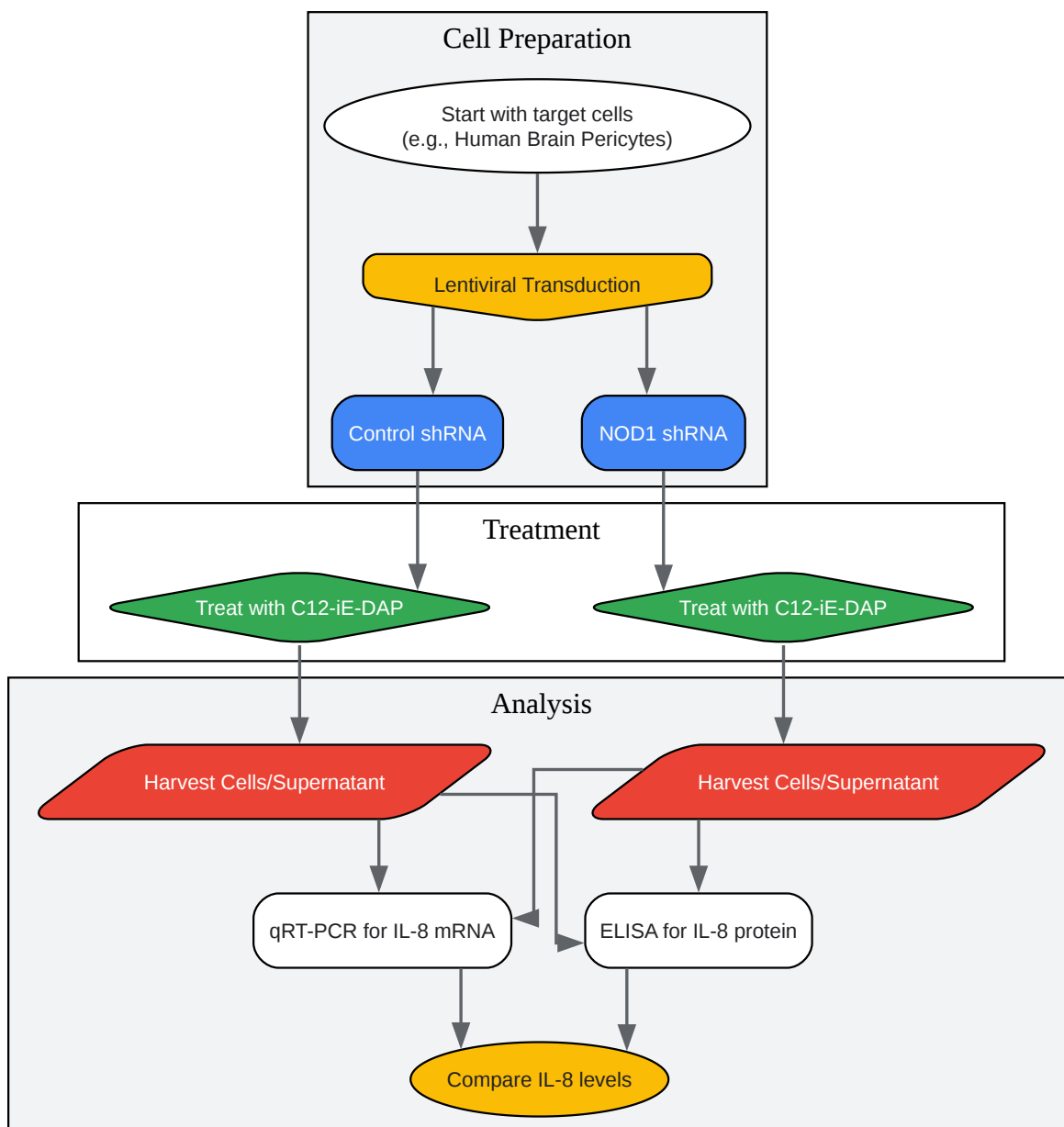
**C12-iE-DAP** (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-DAP (γ-D-Glu-mDAP), the minimal peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1. The addition of a lauroyl (C12) group significantly enhances its potency, making it a powerful tool for studying NOD1-mediated inflammatory responses. NOD1 is a key sensor of bacterial components, primarily from Gram-negative bacteria, and its activation triggers innate immune responses.<sup>[1]</sup>

## Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cytoplasm, **C12-iE-DAP** is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding induces a conformational change and oligomerization of NOD1, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via a CARD-CARD interaction. RIPK2 activation is a critical downstream event, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-

activated protein kinases (MAPKs).[2] This leads to the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[2]





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## References

- 1. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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